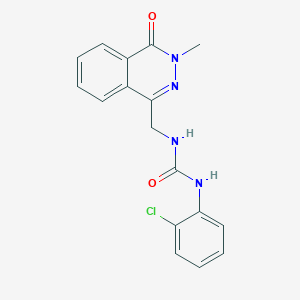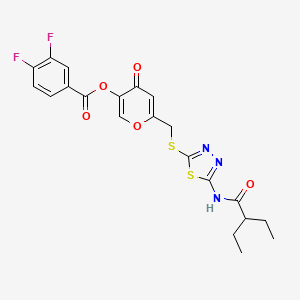![molecular formula C17H26N6O2 B2611459 7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923492-25-5](/img/structure/B2611459.png)
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic organic compound known for its unique structure and versatile applications across various scientific domains. This compound features a fused triazino-purine core, contributing to its distinctive chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions starting from purine derivatives. The process often includes:
Step 1: : Alkylation of the purine core at specific positions to introduce ethyl, isopentyl, and methyl groups.
Step 2: : Formation of the triazino ring through cyclization reactions, typically under acidic or basic conditions.
Step 3: : Purification of the final product using chromatographic techniques to ensure the removal of byproducts and unreacted starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may employ catalytic processes to enhance yield and reduce reaction times. Commonly used methods include:
Batch reactors: : Suitable for small-scale, high-purity production.
Continuous flow reactors: : More efficient for large-scale production, offering better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized using strong oxidizing agents, leading to the formation of keto derivatives.
Reduction: : Reduction reactions typically yield dihydro derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenated compounds, amines, thiols.
Major Products Formed
Keto derivatives: : Formed via oxidation, often exhibiting distinct pharmacological properties.
Dihydro derivatives: : Resulting from reduction, these compounds are studied for their electronic and optical properties.
科学的研究の応用
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds extensive use in various fields:
Chemistry: : Utilized in studies of reaction mechanisms and as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: : Used in the development of advanced materials with unique electronic and optical properties.
作用機序
The compound exerts its effects through multiple mechanisms, depending on the application:
Biochemical interactions: : Binds to specific enzyme active sites, inhibiting their activity.
Molecular targets: : Engages with cellular receptors or proteins, modulating their function and signaling pathways.
Pathways involved: : Often impacts nucleotide synthesis pathways, cellular signaling cascades, and oxidative stress responses.
類似化合物との比較
7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of substituents and fused ring structure. Comparable compounds include:
Caffeine: : Shares a purine core but lacks the complex triazino ring.
Theophylline: : Similar core structure, used in bronchodilator medications.
Adenine derivatives: : Fundamental to DNA and RNA structures but differ significantly in functional groups and biological roles.
Hope this deep dive into this compound was helpful. Anything else you'd like to delve into?
特性
IUPAC Name |
7-ethyl-3,4,9-trimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-7-21-15(24)13-14(20(6)17(21)25)18-16-22(9-8-10(2)3)19-11(4)12(5)23(13)16/h10,12H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNWJGNIXCTTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCC(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2611380.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2611381.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611384.png)
![2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2611385.png)


![6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2611389.png)


![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)


